molecular formula C16H24O3 B155575 3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid CAS No. 1611-03-6

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid

Cat. No.: B155575
CAS No.: 1611-03-6
M. Wt: 264.36 g/mol
InChI Key: QLMGIWHWWWXXME-UHFFFAOYSA-N
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Description

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid is an organic compound with the molecular formula C16H24O3. It is known for its antioxidant properties and is used in various industrial applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid typically involves the alkylation of phenol derivatives. One common method includes the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a suitable acetic acid derivative under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to achieve high yields and purity. The product is then isolated through filtration, washing, and drying steps. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The antioxidant properties of 3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxy group on the phenyl ring plays a crucial role in this process. The compound interacts with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and materials .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-DI-Tert-butyl-4-hydroxyphenylpropionic acid
  • 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde
  • 3,5-DI-Tert-butyl-4-hydroxybenzoic acid

Uniqueness

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid is unique due to its specific structural features, including the acetic acid moiety, which differentiates it from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and applications in various fields .

Properties

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMGIWHWWWXXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379388
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-03-6
Record name 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1611-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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